2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone

Description

Systematic IUPAC Nomenclature and Structural Representation

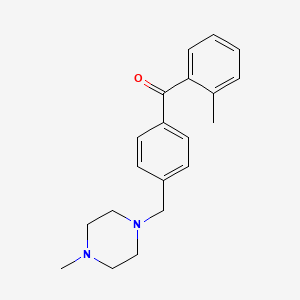

The International Union of Pure and Applied Chemistry nomenclature for this compound is (2-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone. This systematic name precisely describes the molecular architecture by identifying the parent methanone (ketone) structure and the specific substitution patterns on both aromatic rings. The nomenclature follows the standard convention of identifying the ketone functional group as the primary feature, with the two aromatic substituents described in detail.

The structural representation can be expressed through multiple chemical notation systems. The Simplified Molecular Input Line Entry System notation for this compound is CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCN(C)CC3. This linear notation provides a comprehensive description of the molecular connectivity, starting with the methyl-substituted benzene ring, proceeding through the carbonyl linkage, and concluding with the piperazine-substituted benzene ring. The International Chemical Identifier string is InChI=1S/C20H24N2O/c1-16-5-3-4-6-19(16)20(23)18-9-7-17(8-10-18)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3, which provides additional stereochemical and hydrogen atom distribution information.

The three-dimensional molecular structure reveals important spatial relationships between functional groups. The benzophenone core adopts a non-planar conformation due to steric interactions between the ortho-methyl group and the carbonyl oxygen. The piperazine ring adopts a chair conformation, typical for six-membered saturated heterocycles, with the methyl substituent occupying an equatorial position to minimize steric strain. The methylene linker connecting the piperazine to the aromatic ring provides rotational flexibility, allowing various conformational states in solution.

CAS Registry Number and Alternative Designations

Properties

IUPAC Name |

(2-methylphenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2O/c1-16-5-3-4-6-19(16)20(23)18-9-7-17(8-10-18)15-22-13-11-21(2)12-14-22/h3-10H,11-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHUGMTNDWGBYSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCN(CC3)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642954 | |

| Record name | (2-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898783-43-2 | |

| Record name | Methanone, (2-methylphenyl)[4-[(4-methyl-1-piperazinyl)methyl]phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898783-43-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2-Methylphenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 4-Methylbenzophenone Core

One common route to 4-methylbenzophenone derivatives is via Friedel-Crafts acylation or Suzuki coupling:

Suzuki Coupling Method : 4-Tolylboronic acid is coupled with benzaldehyde or benzoyl chloride derivatives using palladium catalysts (e.g., Pd(2-((1-naphthalenyl)methylene)-N-phenylhydrazinecarbothioamide)Cl(PPh3)) in the presence of a base such as cesium carbonate in toluene at reflux (~110°C) for 12 hours. This yields 4-methylbenzophenone with yields reported around 93%.

Friedel-Crafts Acylation : Reacting veratrol (1,2-dimethoxybenzene) with p-toluoyl chloride under Friedel-Crafts conditions followed by selective demethylation can yield 4-hydroxy-3-methoxy-4'-methylbenzophenone intermediates, which can be further processed.

Introduction of Piperazinomethyl Group

The key transformation to install the 4-(4-methylpiperazinomethyl) substituent involves:

Starting from 4-(4-methylpiperazinomethyl) benzonitrile or related intermediates, which can be synthesized via nucleophilic substitution or reductive amination of the benzophenone core with 4-methylpiperazine derivatives.

Conversion of benzonitrile intermediates to carboxylic acid derivatives or direct functionalization to install the piperazinomethyl group.

Specific Example: Synthesis of 4-(4-Methylpiperazinomethyl) benzoic acid dihydrochloride

4-(4-Methylpiperazinomethyl) benzonitrile is reacted under controlled conditions with water and acid to hydrolyze the nitrile to the corresponding carboxylic acid dihydrochloride salt.

The reaction mixture is cooled and filtered to isolate the solid product, which can be recrystallized from methanol for purification.

Selective Crystallization : The separation of isomeric hydroxymethoxybenzophenones by selective crystallization of their sodium or lithium salts allows for high purity intermediates, crucial for downstream functionalization.

Nitration and Demethylation Steps : For derivatives requiring nitro groups, nitration with aqueous nitric acid in glacial acetic acid at 20–25°C followed by demethylation using aluminum trichloride in triethylamine has been demonstrated. These steps provide access to hydroxylated and nitro-substituted benzophenones, which can be further modified.

Decarboxylation in Methanol : For related diphenylamine derivatives, decarboxylation of carboxylated intermediates in methanol under heating yields the target amines with high yields (~90%).

Reaction Monitoring and Water Removal : In copper-catalyzed coupling reactions (e.g., for diphenylamine derivatives), water generated during the reaction is continuously removed by an oil-water separator to drive the reaction forward and improve yield and selectivity.

The preparation of 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone involves a multi-step synthetic sequence starting from substituted benzophenones or related aromatic compounds. Key methods include Suzuki coupling or Friedel-Crafts acylation to form the benzophenone core, followed by functional group transformations to introduce the 4-methylpiperazinomethyl substituent. Optimization strategies such as selective crystallization, continuous removal of reaction water, and controlled nitration/demethylation enhance yield and purity. The combination of these methods provides an efficient and scalable route to this compound, as supported by diverse patent and literature sources.

Chemical Reactions Analysis

Types of Reactions: 2-Methyl-4’-(4-methylpiperazinomethyl) benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

2-Methyl-4’-(4-methylpiperazinomethyl) benzophenone has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

Industry: The compound is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 2-Methyl-4’-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The compound’s structural analogs differ primarily in substituent type and position on the benzophenone scaffold. Key analogs include:

Key Observations :

- Methyl Groups: The 2-methyl group in the target compound may enhance steric stability, while the 4-methylpiperazinomethyl group introduces basicity, improving solubility in physiological environments .

- Hydroxyl and Cyano Groups: Hydroxyl groups (as in ) facilitate hydrogen bonding, critical for anti-fungal activity, while cyano groups modify electronic properties for optical applications .

Physicochemical Properties

- Solubility: The piperazine moiety enhances water solubility compared to non-polar analogs (e.g., 4-benzylbiphenyl ).

- Thermal Stability: Methyl and halogen substituents increase thermal stability, as seen in halogenated benzophenones used in high-temperature polymer coatings .

Biological Activity

2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone is a synthetic organic compound notable for its unique molecular structure, which includes a benzophenone core and a 4-methylpiperazinomethyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacology, where it is being investigated for its interactions with various receptors, including opioid receptors.

- Chemical Formula : C20H24N2O

- Molecular Weight : 308.42 g/mol

- CAS Number : 898783-43-2

The biological activity of this compound is primarily attributed to its interaction with cellular targets such as receptors and enzymes. The piperazine moiety enhances binding affinity to certain biological targets, leading to modulation of biochemical pathways. This compound has shown significant activity in studies related to opioid receptors, suggesting potential therapeutic applications in pain management and addiction treatment.

Biological Activities

Research indicates that this compound exhibits several key biological activities:

-

Opioid Receptor Interaction :

- It has been studied for its role as a nonselective opioid antagonist. The presence of the piperazine ring is crucial for its binding properties and biological effects.

- Comparative studies have shown that modifications in the methyl groups at the 3 and 4 positions enhance antagonist potency.

-

Antimicrobial Properties :

- Preliminary investigations suggest potential antimicrobial activities, although detailed studies are required to confirm these effects.

- Anticancer Activity :

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

-

Opioid Receptor Studies :

A study focusing on the structure-activity relationship (SAR) of various derivatives found that compounds with both 3- and 4-methyl substituents demonstrated enhanced antagonist activity at opioid receptors compared to their analogs lacking these modifications. -

Kinase Inhibition :

Research has indicated that related compounds can inhibit various protein kinases, which are critical in regulating cell proliferation and differentiation. This inhibition may have implications for treating proliferative diseases such as cancer .

Comparison with Similar Compounds

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 3,4-Dimethyl-2'-(4-methylpiperazinomethyl) benzophenone | C20H24N2O | Nonselective opioid antagonist properties |

| 2-Methoxy-4'-(4-methylpiperazinomethyl) benzophenone | C20H24N2O2 | Contains methoxy group; potential differences in receptor interaction |

| 2,4-Dichloro-4'-(4-methylpiperazinomethyl) benzophenone | C19H20Cl2N2O | Halogenated variant; may exhibit different biological activity due to chlorine substitution |

These comparisons highlight the structural diversity within this class of molecules while emphasizing how specific substituents influence biological activity.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-Methyl-4'-(4-methylpiperazinomethyl) benzophenone, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzophenone core with a 4-methylpiperazinemethyl group. Key intermediates like 3-(4-Methylpiperazin-1-yl)benzoic acid (CAS RN: 215309-01-6) can be used, with reaction conditions optimized via temperature control (e.g., 187–190°C for intermediates) and stoichiometric adjustments. Reaction efficiency can be monitored using techniques like thin-layer chromatography (TLC) or HPLC to track byproducts .

Q. How should researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical methods:

- HPLC : For quantifying impurities (e.g., <1% residual solvents or unreacted intermediates) .

- NMR and FTIR : To confirm the presence of the 4-methylpiperazinemethyl group (e.g., characteristic peaks for N-methyl protons at ~2.3–2.5 ppm in ¹H NMR) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS m/z ≈ 323.4 for the intact structure) .

Q. What are the known toxicological risks of benzophenone derivatives, and how do structural modifications like the 4-methylpiperazinemethyl group alter these risks?

- Methodological Answer : Benzophenone is classified by IARC as a Group 2B carcinogen due to liver and kidney toxicity in animal studies . Structural modifications may mitigate risks:

- The 4-methylpiperazinemethyl group could reduce lipophilicity, altering metabolic pathways.

- In vitro assays (e.g., Ames test for mutagenicity) and in vivo sub-chronic oral studies (e.g., 90-day rodent trials) should be conducted to assess organ-specific toxicity .

Advanced Research Questions

Q. How can computational modeling predict the solvatochromic behavior or photochemical reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can simulate solvent interactions (e.g., hydrogen bonding with carbonyl groups) and predict spectral shifts. For example, solvatochromic shifts in ν(C=O) stretching (observed at ~1,660 cm⁻¹ in acetonitrile) correlate with solvent polarity and hydrogen-bonding capacity . Molecular dynamics (MD) simulations can further model aggregation-induced emission (AIE) properties relevant to fluorescence applications .

Q. What advanced analytical techniques are suitable for identifying degradation products or metabolic pathways of this compound?

- Methodological Answer :

- GC-MS with Derivatization : Detects volatile degradation products (e.g., benzophenone fragments) with a limit of quantification (LOQ) of ~10 mg/kg .

- LC-QTOF-MS : For non-targeted metabolomics to identify phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives) .

- Stability Studies : Accelerated aging under UV light (e.g., 365 nm) to simulate photodegradation, followed by HPLC-MS analysis .

Q. How can researchers reconcile discrepancies in toxicological data for risk assessment?

- Methodological Answer :

- Dose-Response Analysis : Compare NOAEL (No Observed Adverse Effect Level) from sub-chronic studies (e.g., 50 mg/kg/day in rodents) with human exposure estimates .

- Mechanistic Studies : Use in vitro models (e.g., HepG2 cells) to assess endocrine disruption via receptor-binding assays (e.g., estrogen receptor α) .

- Meta-Analysis : Pool data from regulatory reviews (e.g., TGA, Health Canada) to identify consensus thresholds for safe exposure .

Data Contradiction Analysis

- Conflict : While IARC classifies benzophenone as carcinogenic, some regulators (e.g., Australia’s TGA) deem trace levels in sunscreens acceptable .

- Resolution : Contextualize risk by differentiating between impurity thresholds (e.g., <0.1% in pharmaceuticals) and intentional use. Structural analogs like this compound may require bespoke safety assessments due to altered pharmacokinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.